Momelotinib inhibits a protein called activin receptor type 1 (ACVR1), also known as activin A receptor type II (ALK2) []. ACVR1 signaling is involved in several cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, abnormal ACVR1 signaling is believed to contribute to the development of scar tissue in the bone marrow, which disrupts normal blood cell production []. By inhibiting ACVR1, momelotinib may help to reduce scar tissue formation and improve blood cell production.
Momelotinib also inhibits Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for blood cell production []. JAK inhibitors are another class of drugs used to treat myelofibrosis, but some patients become resistant to these therapies. Momelotinib's dual targeting of ACVR1 and JAK may offer a potential benefit for patients who do not respond well to JAK inhibitors alone.